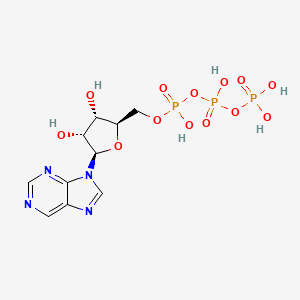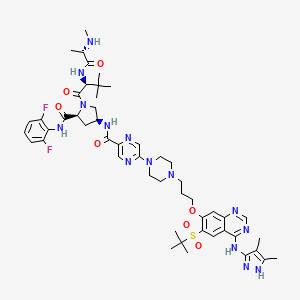
Purine riboside triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine riboside triphosphate is a compound consisting of a purine base linked to a ribose sugar esterified with triphosphate on the sugar . This compound is significant in various biological processes, including nucleic acid synthesis and energy metabolism. It closely resembles adenosine and plays a crucial role in cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of purine riboside triphosphate involves the synthesis of purine bases and their subsequent attachment to ribose sugars. One method includes the use of bacterial recombinant enzymes such as MBP-GARS, MBP-GARTF, and 6H-PurL to produce intermediates like GAR, FGAR, and FGAMR from ribose-5-phosphate . These intermediates are then further processed to form this compound.
Industrial Production Methods: Industrial production of this compound often involves ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, and purine bases . This method ensures the quantitative separation of the desired compound from other constituents.
Analyse Des Réactions Chimiques
Types of Reactions: Purine riboside triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetaldehyde for the preparation of etheno-derivatives of purine bases . Reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of purine riboside, such as etheno-derivatives and ribosylation products .
Applications De Recherche Scientifique
Purine riboside triphosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a probe in studying nucleic acid metabolism.
Biology: Plays a role in cellular signaling and energy metabolism.
Medicine: Inhibits carcinogenic growth and is used in cancer research.
Industry: Utilized in the production of nucleotides and nucleosides for various biochemical applications.
Mécanisme D'action
Purine riboside triphosphate exerts its effects by inhibiting RNA and DNA synthesis in different cancer cells . It closely resembles adenosine and interferes with nucleic acid synthesis by inhibiting purine metabolism . This inhibition disrupts the cellular processes necessary for cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Essential for lipid biosynthesis.
Uniqueness: Purine riboside triphosphate is unique due to its specific inhibitory effects on RNA and DNA synthesis, making it a valuable compound in cancer research . Unlike other nucleotides, it has a strong resemblance to adenosine, which allows it to effectively interfere with nucleic acid metabolism .
Propriétés
Formule moléculaire |
C10H15N4O13P3 |
|---|---|
Poids moléculaire |
492.17 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
IZBXQTSTGHQGKL-FDDDBJFASA-N |
SMILES isomérique |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)






![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)



